Product packaging for GSK-3|A inhibitor 15(Cat. No.:)

GSK-3|A inhibitor 15

Cat. No.: B12393768
M. Wt: 352.4 g/mol
InChI Key: PMUSRVMKHBOEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-3|A inhibitor 15 is a potent and selective small-molecule inhibitor targeting Glycogen Synthase Kinase-3 Alpha (GSK-3α), a serine/threonine kinase implicated in a wide array of cellular signaling pathways . This compound acts as an ATP-competitive inhibitor, binding to the kinase's active site to block its enzymatic activity . The development of isoform-specific inhibitors like this compound is of significant research interest due to the distinct and overlapping roles of the GSK-3α and GSK-3β isoforms; while they share high homology in their catalytic domains, they can have non-redundant functions in health and disease . This inhibitor provides a valuable chemical tool for elucidating the specific physiological and pathological contributions of GSK-3α. Research applications include investigating Alzheimer's disease pathogenesis, where GSK-3α has been linked to amyloid-beta production . It is also relevant in metabolic studies for type 2 diabetes, given the role of GSK-3 in insulin signaling and glycogen synthesis , and in oncology research for probing pathways involved in cell proliferation and survival . By selectively inhibiting GSK-3α, this compound helps researchers dissect complex signaling networks involving Wnt, growth factors, and inflammatory cytokines with greater precision. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N6OS B12393768 GSK-3|A inhibitor 15

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16N6OS

Molecular Weight

352.4 g/mol

IUPAC Name

3-(4-methylpyrazol-1-yl)-N-(5-pyridin-3-yl-1H-thieno[3,2-c]pyrazol-3-yl)propanamide

InChI

InChI=1S/C17H16N6OS/c1-11-8-19-23(10-11)6-4-15(24)20-17-16-13(21-22-17)7-14(25-16)12-3-2-5-18-9-12/h2-3,5,7-10H,4,6H2,1H3,(H2,20,21,22,24)

InChI Key

PMUSRVMKHBOEQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCC(=O)NC2=NNC3=C2SC(=C3)C4=CN=CC=C4

Origin of Product

United States

Structural and Mechanistic Elucidation of Gsk 3β Inhibitor 15

Binding Mode Analysis of GSK-3β Inhibitor 15

The inhibitory action of GSK-3β inhibitor 15 is predicated on its interaction with the enzyme's active site. Based on molecular docking studies of structurally analogous compounds and the principles of its structure-based design, the binding mode of GSK-3β inhibitor 15 can be elucidated.

ATP-Competitive Inhibition

Evidence strongly suggests that GSK-3β inhibitor 15 acts as an ATP-competitive inhibitor. Molecular docking studies of a closely related and highly potent analog, compound 16b, which shares the same thieno[3,2-c]pyrazol-3-amine scaffold, show that it fits securely within the ATP-binding pocket of GSK-3β. nih.gov The core scaffold of these inhibitors is designed to occupy the adenine-binding region of the active site, thereby preventing the binding of ATP and subsequent phosphorylation of substrates. nih.gov This mode of action is a common strategy for kinase inhibitors and is supported by the specific molecular interactions observed.

Non-ATP Competitive / Allosteric Inhibition

There is currently no scientific evidence to suggest that GSK-3β inhibitor 15 functions through a non-ATP competitive or allosteric mechanism. Its design and the nature of its interactions with the active site are characteristic of direct competition with ATP.

Molecular Interactions and Key Residues for GSK-3β Inhibitor 15 Binding

The high potency of GSK-3β inhibitor 15, with an IC50 of 3.4 nM, is attributed to a network of specific molecular interactions with key amino acid residues within the GSK-3β active site. nih.gov These interactions stabilize the inhibitor-enzyme complex, leading to potent inhibition.

Hinge Region Interactions

The hinge region of a kinase is a flexible loop that connects the N- and C-terminal lobes and is crucial for ATP binding. For the thieno[3,2-c]pyrazol-3-amine series of inhibitors, including GSK-3β inhibitor 15, interactions with this region are vital for their inhibitory activity. Molecular docking of the analogous compound 16b reveals that the thieno[3,2-c]pyrazol-3-amine skeleton forms three hydrogen bonds with the backbone atoms of Asp133 and Val135 in the hinge region. nih.gov These hydrogen bonds are critical for anchoring the inhibitor in the active site. nih.gov

Hydrophobic Pocket Engagements

Beyond the hinge region, GSK-3β inhibitor 15 engages with various hydrophobic pockets within the active site, further enhancing its binding affinity. A key interaction for compound 54 is a π-cation interaction between its 4-methylpyrazole (B1673528) moiety and the side chain of Arg141. nih.gov Additionally, the nitrogen atom of the pyridine (B92270) moiety in GSK-3β inhibitor 15 is predicted to act as a hydrogen bond acceptor, interacting with the side chain of Lys85. researchgate.net These interactions with residues lining the hydrophobic pockets contribute to the inhibitor's high potency and selectivity.

Interaction Type Key Residue Interacting Moiety of GSK-3β inhibitor 15 Reference
Hydrogen BondingAsp133, Val135Thieno[3,2-c]pyrazol-3-amine scaffold nih.gov
π-Cation InteractionArg1414-methylpyrazole moiety nih.gov
Hydrogen BondingLys85Pyridine moiety researchgate.net

Role of High-Energy Water Molecules in Binding Affinity

In the context of ligand binding, water molecules are not merely passive components of the solvent but can actively participate in establishing and stabilizing inhibitor-enzyme interactions. Studies on various GSK-3β-inhibitor complexes have revealed the critical role of bridging water molecules in enhancing binding affinity and specificity. bohrium.com These high-energy water molecules are often found at the GSK-3β-inhibitor interface, where they mediate hydrogen bond networks that would otherwise be sterically impossible.

Research employing quantum mechanics/molecular mechanics (QM/MM) calculations and molecular dynamics (MD) simulations has identified stable, bridging water molecules that form hydrogen bonds with key residues in the GSK-3β active site, such as the side chain of Threonine-138 (Thr138) and the backbone of Glutamine-185 (Gln185). nih.gov The inclusion of these explicit water molecules in molecular docking studies has been shown to improve the accuracy of predicted binding poses and increase calculated binding affinities, particularly for flexible inhibitors. bohrium.comnih.gov This suggests that the displacement or utilization of these high-energy water molecules is a key determinant of an inhibitor's potency and that their presence is a crucial consideration in the rational design of novel GSK-3β inhibitors. bohrium.com In some complexes, water molecules located near Leucine-132 (Leu132) are involved in a hydrogen bonding network with the inhibitor and surrounding residues, a feature that can contribute to inhibitor selectivity. mdpi.com

Enzymatic Inhibition Kinetics of GSK-3β Inhibitor 15

IC50 Determination against GSK-3β

GSK-3β inhibitor 15, also identified in the scientific literature as compound 54 from a series of thieno[3,2-c]pyrazol-3-amine derivatives, is a highly potent inhibitor of the GSK-3β enzyme. researchgate.netresearchgate.net In vitro biochemical assays have determined its half-maximal inhibitory concentration (IC50) to be in the low nanomolar range. Specifically, it exhibits potent activity against GSK-3β with an IC50 value of 3.4 nM. researchgate.netresearchgate.net This high level of potency distinguishes it as a significant subject for further investigation in the development of therapeutic agents targeting GSK-3β.

CompoundTargetIC50 Value
GSK-3β inhibitor 15 (Compound 54)GSK-3β3.4 nM researchgate.netresearchgate.net
VP3.15GSK-30.88 µM
VP3.15PDE71.59 µM
Compound 62 (Thiazole-based)GSK-3β8 nM mdpi.com
AR-A014418GSK-3β104 nM researchgate.net

Dual Target Inhibition Profile (e.g., GSK-3β and PDE7 for VP3.15)

The development of multi-target drugs is a promising strategy for complex diseases where modulating a single target is insufficient. An important example in this context is the compound VP3.15, which belongs to the 5-imino-1,2,4-thiadiazole family. mdpi.commdpi.com VP3.15 has been identified as a dual inhibitor, targeting both GSK-3β and phosphodiesterase 7 (PDE7). researchgate.net

VP3.15 is reported to have an IC50 of 0.88 µM for GSK-3 and 1.59 µM for PDE7. The simultaneous inhibition of these two enzymes is considered a potential therapeutic strategy for demyelinating diseases like multiple sclerosis. The inhibition of GSK-3β is linked to neuroprotective and remyelinating effects, while PDE7 inhibition contributes to anti-inflammatory responses. This dual-action profile allows a single chemical entity to modulate multiple pathogenic pathways. nih.gov

Impact of Chemical Scaffold on Inhibition Mechanism

The chemical scaffold of an inhibitor is the core structure that dictates its three-dimensional shape and the placement of functional groups, which in turn determines its binding mode and inhibitory mechanism.

thieno[3,2-c]pyrazol-3-amine : This is the core scaffold of GSK-3β inhibitor 15 (Compound 54). researchgate.net Structure-based design indicates that this framework is optimized to interact with the ATP-binding site of GSK-3β. The thieno[3,2-c]pyrazol-3-amine nucleus can form critical hydrogen bonds with amino acid residues in the hinge region of the enzyme, such as Valine-135 and Aspartic Acid-133. nih.gov In compound 54, a 4-methylpyrazole substituent was shown to form a beneficial π-cation interaction with Arginine-141 (Arg141), further anchoring the inhibitor and contributing to its high potency. researchgate.netresearchgate.net

pyrimidoindole : Inhibitors based on the 9H-pyrimido[4,5-b]indole scaffold also target the GSK-3β active site. For this class, stereochemistry plays a crucial role, with (R)-enantiomers being significantly more potent than their (S)-counterparts. The binding mode involves the piperidine (B6355638) substituent of the inhibitor occupying a small lipophilic pocket within the active site, which is formed by residues Leu188 and Thr138. researchgate.net

5-imino-1,2,4-thiadiazole (ITDZ) : This scaffold, found in the dual-inhibitor VP3.15, confers a distinct, non-ATP-competitive inhibition mechanism. mdpi.comnih.gov ITDZs were the first small molecules identified as substrate-competitive inhibitors of GSK-3. nih.govresearchgate.net Computational docking studies suggest the 5-imino-1,2,4-thiadiazole core is responsible for this unique activity through specific interactions with the substrate binding site. Key interactions include a hydrogen bond between the proton of the imino group and Phenylalanine-67 (Phe67), as well as an aromatic S-π interaction between the thiadiazole ring and the same Phe67 residue. mdpi.com

Preclinical Biological Evaluation of Gsk 3β Inhibitor 15

In Vitro Characterization in Cell-Based Assays

The preclinical assessment of GSK-3β inhibitor 15 has been conducted through various cell-based assays to determine its biological activity and potential therapeutic effects at the cellular level.

GSK-3β inhibitor 15 has demonstrated potent enzymatic inhibition with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. medchemexpress.com A primary function of GSK-3β in the context of Alzheimer's disease is the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles. mdpi.comnih.gov In cell-based assays using SH-SY5Y cells, GSK-3β inhibitor 15 was shown to effectively inhibit tau protein hyperphosphorylation at the Ser396 site, which was induced by amyloid-beta (Aβ). medchemexpress.comnih.gov

Furthermore, GSK-3β is a key negative regulator in the Wnt/β-catenin signaling pathway; it phosphorylates β-catenin, marking it for degradation. nih.govnih.gov Inhibition of GSK-3β is expected to block this degradation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. nih.gov Studies confirm that GSK-3β inhibitor 15 treatment leads to an increase in β-catenin levels in SH-SY5Y cells, indicating successful target engagement within the cell and activation of the Wnt/β-catenin pathway. nih.gov

Table 1: In Vitro Inhibitory Activity of GSK-3β Inhibitor 15

Parameter Value Cell Line
GSK-3β IC50 3.4 nM N/A (Enzymatic Assay)
Tau Phosphorylation (Ser396) Inhibition Observed SH-SY5Y

| β-catenin Level | Increased | SH-SY5Y |

This table summarizes the direct inhibitory and downstream effects of GSK-3β inhibitor 15 on its key targets.

While the inhibition of GSK-3β has been investigated as a potential therapeutic strategy for neuroblastoma, with other inhibitors showing effects on cell viability and proliferation, specific studies evaluating the effect of GSK-3β inhibitor 15 on the viability and proliferation of neuroblastoma cell lines were not identified in the reviewed literature. nih.govaacrjournals.orgaacrjournals.org

Inhibition of GSK-3β by other small molecules has been shown to induce cell cycle arrest, often in the G2/M phase, in various cancer cell lines, including neuroblastoma. nih.govresearchgate.netresearchgate.net However, specific experimental data detailing the effects of GSK-3β inhibitor 15 on cell cycle progression is not available in the reviewed scientific literature.

GSK-3β plays a complex role in apoptosis, and its inhibition can modulate the expression of key apoptotic regulatory proteins. nih.govnih.gov For instance, studies with the inhibitor SB415286 in Neuro-2A neuroblastoma cells showed a reduction in the anti-apoptotic proteins Bcl-2 and XIAP. nih.gov At present, specific research detailing the modulation of apoptotic pathways, such as the regulation of Bcl-2 or XIAP, by GSK-3β inhibitor 15 has not been reported.

GSK-3β inhibitor 15 has demonstrated significant neuroprotective properties in vitro. medchemexpress.com In neuronal cell models of Alzheimer's disease, where amyloid-beta (Aβ) peptides induce neurotoxicity, the inhibitor showed a capacity to protect cells from damage. medchemexpress.com Treatment with GSK-3β inhibitor 15 was found to mitigate Aβ-induced neurotoxicity in human SH-SY5Y neuroblastoma cells. medchemexpress.com The protective effect of GSK-3β inhibition has also been observed in other neuronal cell lines, such as the murine hippocampal cell line HT-22, where inhibitors protect against oxidative stress-induced cell death. bohrium.com

Table 2: Neuroprotective Effect of GSK-3β Inhibitor 15 against Aβ-induced Toxicity

Cell Line Condition Effect of Inhibitor 15

| SH-SY5Y | Aβ₁₋₄₂-induced neurotoxicity | Increased cell viability |

This table highlights the demonstrated neuroprotective activity of GSK-3β inhibitor 15 in a cellular model of Alzheimer's disease.

Neuroinflammation, often mediated by activated microglial cells, is a key component of neurodegenerative diseases. acs.org GSK-3β is involved in regulating inflammatory responses in these cells. nih.govmdpi.com GSK-3β inhibitor 15 has been evaluated for its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a standard in vitro model for neuroinflammation. medchemexpress.comacs.org The findings indicate that the inhibitor effectively suppresses the expression of inducible nitric oxide synthase (iNOS), a pro-inflammatory enzyme, in response to LPS stimulation. medchemexpress.com This suggests a potential role for GSK-3β inhibitor 15 in modulating neuroinflammatory processes. medchemexpress.comresearchgate.net

Table 3: Anti-inflammatory Activity of GSK-3β Inhibitor 15

Cell Line Inflammatory Stimulus Key Target Effect of Inhibitor 15

| BV-2 | Lipopolysaccharide (LPS) | iNOS Expression | Inhibition |

This table summarizes the anti-inflammatory effect of GSK-3β inhibitor 15 in a microglial cell line.

Promotion of Oligodendroglial Precursor Cell Differentiation and Remyelination (e.g., OPC cultures)

Glycogen (B147801) synthase kinase 3β (GSK-3β) has been identified as a significant negative regulator of oligodendrocyte (OL) differentiation and myelination. researchgate.netnih.gov Inhibition of GSK-3β in vivo and in ex vivo organotypic cultures has been shown to increase the number of oligodendrocyte precursors (OPs) and mature oligodendrocytes, thereby promoting myelination. nih.gov This effect is mediated through various signaling mechanisms, including the stimulation of cAMP response element binding (CREB) and a decrease in Notch1 signaling, both of which positively influence OL differentiation and myelination. nih.gov Furthermore, GSK-3β inhibition can stimulate the regeneration of oligodendrocytes and enhance remyelination following chemically induced demyelination in adult animals. researchgate.netnih.gov

While a range of GSK-3β inhibitors such as ARA-014418, lithium, indirubin (B1684374), and L803-mt have demonstrated these effects, nih.gov specific studies evaluating the efficacy of GSK-3β inhibitor 15 in promoting oligodendroglial precursor cell differentiation and remyelination in OPC cultures or in vivo models have not been detailed in the reviewed literature. However, based on the established role of GSK-3β in myelination, it is plausible that a potent inhibitor like GSK-3β inhibitor 15 could yield similar pro-myelinating effects.

Table 1: Effects of General GSK-3β Inhibition on Oligodendrocyte Differentiation and Myelination

Model System Observed Effects Reference Compounds
In vivo (postnatal mice) Increased OPs and OLs, promoted myelination ARA-014418, lithium, indirubin, L803-mt
Ex vivo (optic nerve cultures) Increased OL differentiation ARA-014418, lithium, indirubin, L803-mt

Modulation of Plant Cell Reprogramming and Somatic Embryogenesis

In the realm of plant biotechnology, GSK-3-like kinases are involved in various developmental processes, including hormonal signaling. nih.gov The inhibition of mammalian GSK-3β has been demonstrated to be a novel strategy for improving in vitro somatic embryogenesis in various plant species. nih.govnih.gov This effect is believed to be mediated through the activation of the brassinosteroid (BR) signaling pathway, a critical regulator of plant growth and development. nih.govnih.gov

Specifically, the use of synthetic small molecule inhibitors of GSK-3β, such as TDZD-8, has been shown to increase the production of in vitro embryos in species like Brassica napus, Hordeum vulgare, and Quercus suber. nih.govnih.gov These inhibitors were found to increase the expression of genes associated with embryogenesis, such as FUS3, LEC2, and AGL15. nih.govnih.gov Although this indicates a promising role for GSK-3β inhibitors in plant cell reprogramming, there is currently no specific research available on the effects of GSK-3β inhibitor 15 in this context.

In Vivo Efficacy in Preclinical Animal Models

Neurodegenerative Disease Models

Glycogen synthase kinase-3β is a key enzyme implicated in the pathology of Alzheimer's disease (AD), being involved in both amyloid-β (Aβ) production and the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. researchgate.netuni.lu Consequently, the inhibition of GSK-3β is a major therapeutic target for AD. researchgate.netnih.gov

Preclinical studies with various GSK-3β inhibitors in transgenic mouse models of AD have demonstrated significant therapeutic potential. For instance, the non-ATP competitive inhibitor NP12 was shown to reduce levels of tau phosphorylation, decrease amyloid deposition, and lessen plaque-associated astrocytic proliferation. researchgate.netuni.lu This was accompanied by the protection of neurons from cell death in the entorhinal cortex and CA1 region of the hippocampus, and a prevention of memory deficits. researchgate.netuni.lu Similarly, other inhibitors like AR-A014418 and indirubin have also been reported to rescue cognitive deficits in murine models of AD. frontiersin.org Treatment with GSK-3β inhibitors has been shown to have a dual impact on both amyloid and tau pathologies. researchgate.net

While specific in vivo efficacy data for GSK-3β inhibitor 15 in transgenic mouse models of Alzheimer's disease is not yet extensively detailed in the literature, its known inhibitory action on Aβ-induced tau phosphorylation suggests it would likely demonstrate similar beneficial effects in reducing the key pathological hallmarks of AD.

Table 2: In Vivo Efficacy of Select GSK-3β Inhibitors in Alzheimer's Disease Mouse Models

Compound Mouse Model Key Findings
NP12 Double transgenic (mutant APP and tau) Reduced tau phosphorylation, decreased amyloid deposition, protected against neuronal loss, prevented memory deficits. researchgate.netuni.lu
AR-A014418 Transgenic (overexpressing human APP) Rescued cognitive deficits. frontiersin.org
Indirubin Transgenic (overexpressing human APP) Reduced memory deficits. frontiersin.org

The dysregulation of GSK-3β has also been implicated in the pathogenesis of Parkinson's disease (PD), particularly in the neurodegeneration of dopaminergic neurons. nih.gov Inhibition of GSK-3β has been shown to have neuroprotective effects in cellular and animal models of PD. nih.govfrontiersin.org Studies have demonstrated that GSK-3β inhibition can reduce the expression of α-synuclein, a protein that aggregates in Lewy bodies, a hallmark of PD. frontiersin.org Furthermore, GSK-3β inhibitors have been found to protect dopaminergic neurons from cell death induced by toxins like MPTP. nih.govdocumentsdelivered.com The administration of the GSK-3 inhibitor tideglusib (B1682902), for example, has been shown to provide significant neuroprotection in a mouse model of PD. nih.gov

Currently, there is a lack of specific studies investigating the effects of GSK-3β inhibitor 15 in preclinical models of Parkinson's disease. Therefore, its potential to reduce α-synuclein expression and protect dopaminergic neurons in vivo remains to be determined.

Huntington's disease (HD) is another neurodegenerative disorder where GSK-3β appears to play a role in the disease pathology. frontiersin.org The accumulation of mutant huntingtin (mHtt) protein aggregates is a key feature of HD. Some studies suggest that the inhibition of GSK-3 can lead to a reduction in the levels of mHtt aggregates. nih.govresearchgate.neteventact.com This effect is thought to be mediated by an increase in autophagic and lysosomal activity, which helps to clear the toxic protein aggregates. nih.govresearchgate.net For example, treatment of an R6/2 mouse model of HD with the GSK-3 inhibitor L807mts resulted in reduced striatal mHtt aggregates. nih.govresearchgate.net Furthermore, GSK-3β inhibition has been reported to reduce neuronal cell death in models of HD. sciencedaily.com However, it is worth noting that some conflicting evidence exists, with one study suggesting that GSK-3β inhibition might increase the aggregation of mutant huntingtin fragments. researchgate.net

As with Parkinson's disease, there are no specific published findings on the in vivo efficacy of GSK-3β inhibitor 15 in preclinical models of Huntington's disease. Thus, its ability to modulate mutant huntingtin aggregation and neuronal death in this context is unknown.

Amyotrophic Lateral Sclerosis (ALS) Models

Current research accessible through public databases does not provide specific preclinical data on the effects of GSK-3β inhibitor 15 (VP3.15) in animal models of Amyotrophic Lateral Sclerosis (ALS). While the inhibition of GSK-3β has been investigated as a potential therapeutic strategy for ALS using other inhibitor compounds mdpi.combioworld.com, specific studies detailing motor function improvement or disease progression delay with GSK-3β inhibitor 15 are not available.

Multiple Sclerosis (MS) Models

GSK-3β inhibitor 15 (VP3.15) has been evaluated in a preclinical model of primary progressive multiple sclerosis (PPMS), specifically the Theiler's mouse encephalomyelitis virus-induced demyelinated disease (TMEV-IDD) model. nih.govfrontiersin.org The studies demonstrate that VP3.15 holds potential as a neuroprotective and neuroreparative agent. umanitoba.cadrugdiscoverytrends.com

Chronic treatment with VP3.15 was shown to ameliorate the course of the disease by improving motor deficits in infected mice. nih.govfrontiersin.orgresearchgate.net The compound demonstrated significant efficacy in immunomodulation, reducing microglial activation and the infiltration of CD4+ T lymphocytes in the spinal cord. umanitoba.canih.gov Furthermore, treatment with VP3.15 promoted the proliferation and differentiation of oligodendrocyte precursors, leading to improved preservation of myelin and axonal integrity. nih.govfrontiersin.orgresearchgate.net These findings suggest that VP3.15 could serve as an integrative therapeutic strategy for PPMS by simultaneously addressing the inflammatory and degenerative aspects of the disease. nih.govresearchgate.net

Table 1: Effects of GSK-3β Inhibitor 15 (VP3.15) in a Primary Progressive Multiple Sclerosis (PPMS) Model

Parameter Observation in TMEV-IDD Model Effect of VP3.15 Treatment Reference
Motor Function Decreased horizontal and vertical activitySignificantly counteracted motor deficits frontiersin.org
Immunomodulation Intense microglial staining and CD4+ T cell infiltration in the spinal cordSignificantly reduced microglial activation and CD4+ T cell infiltration umanitoba.ca
Myelin Integrity DemyelinationPromoted myelin conservation and counteracted the loss of Myelin Basic Protein (MBP) nih.gov
Axonal Integrity Axonal damageImproved preservation of axonal integrity nih.govresearchgate.net
Oligodendrocyte Precursors Impaired differentiationPromoted proliferation and differentiation nih.govresearchgate.net
Germinal Matrix-Intraventricular Hemorrhage (GM-IVH) Models

In a mouse model of Germinal Matrix-Intraventricular Hemorrhage (GM-IVH), a significant complication of premature birth, GSK-3β inhibitor 15 (VP3.15) has demonstrated beneficial effects. mdpi.com Administration of VP3.15 was found to reduce the presence of hemorrhages both in the short term and long term. mdpi.com

The treatment ameliorated key pathological features associated with GM-IVH, including brain atrophy and ventricle enlargement. mdpi.com At a cellular level, VP3.15 limited tau hyperphosphorylation and reduced the loss of neurons and myelin basic protein. mdpi.com The compound also appeared to support repair mechanisms by improving cellular proliferation and neurogenesis, which ultimately contributed to the improvement of cognitive impairments resulting from the initial insult. mdpi.com

Table 2: Effects of GSK-3β Inhibitor 15 (VP3.15) in a Germinal Matrix-Intraventricular Hemorrhage (GM-IVH) Model

Parameter Observation in GM-IVH Model Effect of VP3.15 Treatment Reference
Hemorrhages Presence of hemorrhagesReduced hemorrhages in the short and long term mdpi.com
Brain Structure Brain atrophy and ventricle enlargementAmeliorated atrophy and ventricle enlargement mdpi.com
Tau Pathology Tau hyperphosphorylationLimited tau hyperphosphorylation mdpi.com
Neuronal Integrity Neuronal lossReduced neuronal loss mdpi.com
Neurogenesis Impaired proliferation and neurogenesisImproved proliferation and neurogenesis mdpi.com
Cognitive Function Cognitive impairmentImproved cognitive function mdpi.com
Fragile X Syndrome (FXS) Models

There is no specific preclinical data available from published studies regarding the evaluation of GSK-3β inhibitor 15 (VP3.15) in animal models of Fragile X Syndrome (FXS). While the inhibition of the GSK-3 pathway is considered a potential therapeutic avenue for FXS, and other inhibitors have been tested nih.govemory.edu, research focusing on the cognitive and behavioral effects of VP3.15 in this context has not been reported.

Rett Syndrome Models

Specific preclinical evaluations of GSK-3β inhibitor 15 (VP3.15) in animal models of Rett Syndrome are not found in the available scientific literature. Studies have been conducted with other GSK-3 inhibitors, such as SB216763, which have shown promise in preclinical models of Rett Syndrome by reducing symptoms and activating dormant neurons. drugdiscoverytrends.com However, dedicated research on the effects of VP3.15 in these models is currently unavailable.

Oncological Models

Neuroblastoma Models

While direct preclinical studies of GSK-3β inhibitor 15 (VP3.15) specifically in neuroblastoma models are not available in the current literature, its anti-tumor efficacy has been investigated in other brain tumor models. A recent study explored the effects of VP3.15 in glioblastoma (GB), an aggressive brain cancer. nih.gov

In this study, VP3.15 was screened using a Drosophila melanogaster glioma model and then tested against human and mouse glioblastoma cells. nih.gov The inhibitor showed robust anti-tumor effects in cell culture. nih.gov Notably, its ability to inhibit tumor growth in living organisms (orthotopic growth) was observed in a glioblastoma cell line with wild-type PTEN, a tumor suppressor gene. nih.gov The study suggested that the therapeutic potential of VP3.15 in this context might depend on the PTEN genetic status of the tumor. nih.gov Mechanistic investigations revealed that VP3.15 reduced the number of myeloid cells and the degree of vascularization in the tumor microenvironment. nih.gov While these findings are for glioblastoma, they represent the available oncological data for this specific compound. Studies using other GSK-3β inhibitors like Tideglusib and SB415286 have shown delayed tumor growth in neuroblastoma models. nih.govbiorxiv.org

Breast Cancer Xenograft Models (e.g., tumor growth inhibition, ferroptosis enhancement)

Research into specific Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, often designated as "compound 15" in various chemical series, has revealed potential anti-cancer effects in breast cancer models. One study identified a novel pyrazolo[4,3-c]pyridine derivative, referred to as compound 15, which demonstrated high cytotoxic activity towards the MCF-7 breast cancer cell line. nih.gov The half-maximal inhibitory concentration (IC50) for this compound was found to be 1.937 µg/ml, indicating potent anti-proliferative effects. nih.gov

While extensive xenograft data for a single, specific entity named "GSK-3β inhibitor 15" is limited, the broader therapeutic strategy of inhibiting GSK-3 has been explored. Studies using other novel GSK-3 inhibitors, such as 9-ING-41, have shown that pharmacological inhibition of the enzyme can reduce the viability of breast cancer cells. nih.govactuatetherapeutics.comcornell.edu This line of research supports the hypothesis that targeting GSK-3 can be a promising approach to overcome chemoresistance in human breast cancer. nih.govactuatetherapeutics.com Furthermore, the inhibition of GSK-3β is linked to the modulation of ferroptosis, an iron-dependent form of cell death. Overexpression of GSK-3β has been shown to sensitize breast cancer cells to erastin-induced ferroptosis, suggesting that inhibitors could play a role in modulating this cell death pathway.

Lymphoid Malignancy Models (e.g., reduced leukemia burden, extended survival)

In the context of lymphoid malignancies, a specific indirubin-3'-oxime derivative, identified as "Compound 15," has shown significant cytotoxicity against the HL-60 human leukemia cell line. tandfonline.com This finding suggests a potential role for this class of GSK-3β inhibitors in suppressing the growth of leukemia cells. tandfonline.com The study highlighted that this compound exhibited strong cytotoxic effects against various cancer cell lines while being non-toxic to normal HEK-293 cells, indicating a degree of selectivity for cancer cells. tandfonline.com While this research provides a basis for the anti-leukemic potential of certain GSK-3β inhibitors, further studies in preclinical animal models are necessary to evaluate effects on leukemia burden and survival.

Glioblastoma Models (e.g., overcoming chemoresistance)

A dual GSK-3β and phosphodiesterase 7 (PDE7) inhibitor, VP3.15, has been identified as a promising agent in glioblastoma (GB) models. nih.gov Preclinical evaluations demonstrated that VP3.15 has robust anti-tumor efficacy against various human and mouse glioblastoma cell lines. nih.gov

Crucially, in orthotopic models, the inhibitor's capacity to suppress tumor growth was observed specifically in a wild-type PTEN cell line. nih.gov This suggests that the PTEN genetic status of the tumor may be a key determinant of the therapeutic efficacy of VP3.15. nih.gov Mechanistic studies revealed that the anti-tumor effect is not solely a direct cytotoxic effect but involves modulation of the tumor microenvironment. nih.govresearchgate.net Treatment with VP3.15 led to a significant reduction in the number of myeloid cells and the degree of vascularization within the tumor tissue. nih.gov The compound was found to diminish the production of GAL9, a molecule known to stimulate pro-angiogenic macrophages, thereby inhibiting the supportive role of the glioblastoma microenvironment. nih.gov

Table 1: Preclinical Findings for VP3.15 in Glioblastoma Models

Model System Key Findings Reference
Human & Mouse GB Cells Demonstrated robust anti-tumor efficacy. nih.gov
Orthotopic GB Model Inhibited tumor growth specifically in wild-type PTEN context. nih.gov
Tumor Microenvironment Caused a notable reduction in myeloid cells and vascularization. nih.gov
Rhabdomyosarcoma Models (e.g., on-target pharmacodynamic efficacy, but limited single-agent effect on tumor progression)

Specific preclinical data for a compound identified as "GSK-3β inhibitor 15" in rhabdomyosarcoma (RMS) models are not extensively detailed in the available literature. However, the therapeutic targeting of GSK-3β in this cancer has been investigated using other inhibitors. For instance, studies with the GSK-3 inhibitor tideglusib in patient-derived xenograft models of both alveolar and embryonal rhabdomyosarcoma showed effective on-target pharmacodynamic activity. oncotarget.com Despite this, as a single agent, it had no significant effect on tumor progression or myodifferentiation. oncotarget.com Other research has shown that GSK-3 inhibitors can suppress embryonal rhabdomyosarcoma (ERMS) growth by inducing terminal differentiation of tumor-propagating cells through the activation of the canonical WNT/β-catenin pathway. nih.gov These findings underscore that while GSK-3β is a valid biological target in RMS, the therapeutic impact of its inhibition may be context-dependent and potentially require combination with other agents.

Other Disease Models

Mood Disorders (e.g., bipolar disorder, depressive behavior)

The inhibition of GSK-3 is a well-established concept in the pharmacology of mood disorders, with the mood stabilizer lithium being a known GSK-3 inhibitor. nih.govfrontiersin.org This has spurred the development of more specific inhibitors for potential therapeutic use. A class of isonicotinamides, which includes a "compound 15," has been developed as potent and highly kinase-selective GSK-3 inhibitors. rcsb.orgosti.gov These compounds demonstrated oral activity in a triple-transgenic mouse model of Alzheimer's disease. rcsb.org While this model is for a neurodegenerative disease, the central mechanism of reducing tau hyperphosphorylation via GSK-3β inhibition is also relevant to the neuroplasticity pathways implicated in mood disorders. osti.govresearchgate.net The development of brain-penetrant GSK-3 inhibitors like this "compound 15" supports the hypothesis that targeting GSK-3 is a viable strategy for managing mood disorders. frontiersin.orgosti.gov

Ischemic Injury Models (e.g., hypoxic-ischemic brain injuries, cardioprotection)

The dual GSK-3β/PDE7 inhibitor VP3.15 has shown significant neuroprotective effects in a preclinical mouse model of germinal matrix-intraventricular hemorrhage (GM-IVH), a major cause of ischemic and hemorrhagic brain injury in premature infants. nih.govresearchgate.net

In this model, administration of VP3.15 resulted in a marked reduction in the presence of hemorrhages and associated microglia activation, both in the short and long term. nih.govresearchgate.net The treatment also ameliorated key pathological outcomes of the ischemic injury, including brain atrophy and ventricle enlargement. researchgate.net On a molecular level, VP3.15 limited the hyperphosphorylation of tau protein and reduced the loss of both neurons and myelin basic protein. nih.govresearchgate.net Furthermore, the inhibitor was found to improve proliferation and neurogenesis following the insult, which correlated with improved cognitive outcomes. researchgate.net These findings highlight the therapeutic potential of VP3.15 in reducing brain damage and improving functional recovery after hypoxic-ischemic brain injuries. nih.gov

Table 2: Neuroprotective Effects of VP3.15 in an Ischemic Brain Injury Model

Parameter Observed Effect of VP3.15 Treatment Reference
Pathology Reduced hemorrhages and microglial activation. nih.govresearchgate.net
Ameliorated brain atrophy and ventricle enlargement. researchgate.net
Cellular/Molecular Limited tau hyperphosphorylation. nih.govresearchgate.net
Reduced neuronal and myelin basic protein loss. researchgate.net
Neurogenesis Improved cell proliferation and neurogenesis post-insult. researchgate.net

| Functional Outcome | Ameliorated cognitive impairment. | researchgate.net |

Pharmacodynamic Biomarkers in Preclinical Models

Pharmacodynamic biomarkers are essential for demonstrating that a drug is engaging its intended target and eliciting the expected biological response. In the preclinical evaluation of GSK-3β inhibitor 15, also identified as compound 54, researchers have focused on key biomarkers to confirm its mechanism of action. researchgate.net

The activity of GSK-3β is regulated by phosphorylation at specific serine and tyrosine residues. Phosphorylation at Serine 9 (Ser9) is inhibitory, while phosphorylation at Tyrosine 216 (Tyr216) is required for full kinase activity. Therefore, a key indicator of target engagement for a GSK-3β inhibitor is the modulation of these phosphorylation sites.

In preclinical studies involving rat primary cortical neurons, treatment with GSK-3β inhibitor 15 demonstrated a clear effect on the autophosphorylation of GSK-3β. Western blot analysis revealed that the compound led to an increase in the phosphorylation of GSK-3β at the inhibitory Ser9 site. researchgate.net Concurrently, a decrease in the phosphorylation at the activating Tyr216 site was observed. researchgate.net This dual effect confirms that GSK-3β inhibitor 15 effectively inhibits the kinase activity in a cellular environment.

Table 1: Effect of GSK-3β Inhibitor 15 on GSK-3β Phosphorylation in Rat Primary Cortical Neurons

BiomarkerEffect of Inhibitor 15Implication
p-GSK-3β (Ser9)IncreasedInhibition of GSK-3β activity
p-GSK-3β (Tyr216)DecreasedReduction of GSK-3β activation

The inhibition of GSK-3β is expected to lead to a decrease in the phosphorylation of its downstream substrates. Key substrates implicated in various pathologies include the tau protein, β-catenin, and glycogen synthase (GS).

p-tau: Hyperphosphorylation of the tau protein is a hallmark of Alzheimer's disease. In preclinical models using Aβ(1-42)-induced SH-SY5Y cells, GSK-3β inhibitor 15 was shown to inhibit the hyperphosphorylation of tau protein. medchemexpress.com Specifically, treatment with the inhibitor resulted in a dose-dependent decrease in the phosphorylation of tau at the Ser396 and Ser404 epitopes. medchemexpress.com In studies with rat primary cortical neurons, a dose-dependent reduction in tau phosphorylation at Ser396 was also confirmed. researchgate.net

Table 2: Effect of GSK-3β Inhibitor 15 on Tau Phosphorylation

Cell ModelPhosphorylation SiteResult
Aβ(1-42)-induced SH-SY5Y cellsp-tau (Ser396)Dose-dependent decrease medchemexpress.com
Aβ(1-42)-induced SH-SY5Y cellsp-tau (Ser404)Dose-dependent decrease medchemexpress.com
Rat Primary Cortical Neuronsp-tau (Ser396)Dose-dependent decrease researchgate.net

p-β-catenin: GSK-3β plays a crucial role in the Wnt signaling pathway by phosphorylating β-catenin, targeting it for degradation. Inhibition of GSK-3β is therefore expected to increase the levels of β-catenin. While specific data on the effect of GSK-3β inhibitor 15 on β-catenin phosphorylation is not detailed in the reviewed literature, studies on other closely related thieno[3,2-c]pyrazol-3-amine derivatives have shown that inhibition of GSK-3β leads to an increase in the expression of β-catenin. researchgate.net

p-GS: Glycogen synthase is a key enzyme in glucose metabolism, and its activity is inhibited by GSK-3β-mediated phosphorylation. While GSK-3β was originally named for its role in phosphorylating glycogen synthase, specific preclinical data detailing the effect of GSK-3β inhibitor 15 on the phosphorylation status of glycogen synthase is not available in the currently reviewed scientific literature.

Molecular and Cellular Pathways Modulated by Gsk 3β Inhibitor 15

Canonical Wnt/β-catenin Signaling Pathway Activation

The canonical Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. nih.gov GSK-3β is a central negative regulator of this pathway. jst.go.jp Inhibition of GSK-3β by compounds such as GSK-3β inhibitor 15 leads to the activation of Wnt/β-catenin signaling. nih.govpnas.org

In the absence of a Wnt signal, GSK-3β is part of a "destruction complex," which also includes Axin and Adenomatous Polyposis Coli (APC). nih.gov This complex facilitates the sequential phosphorylation of β-catenin by GSK-3β at specific serine and threonine residues (S41, S37, and S33), following a priming phosphorylation by Casein Kinase 1 (CK1) at S45. nih.gov This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low. nih.govnih.gov

GSK-3β inhibitor 15, by inhibiting the kinase activity of GSK-3β, prevents the phosphorylation of β-catenin. nih.govmdpi.com This action disrupts the degradation process, leading to the stabilization and accumulation of unphosphorylated β-catenin in the cytoplasm. nih.gov This stabilized β-catenin is then able to translocate to the nucleus. nih.gov

Table 1: Effect of GSK-3β Inhibition on β-catenin

Cellular State GSK-3β Activity β-catenin Phosphorylation β-catenin Level
Wnt Pathway "OFF" Active High Low (Degraded)

Once in the nucleus, accumulated β-catenin acts as a transcriptional co-activator. It binds to the T-cell factor/lymphoid-enhancing factor (TCF/LEF) family of transcription factors. nih.govresearchgate.net This binding displaces transcriptional repressors and recruits co-activators, initiating the transcription of Wnt target genes. researchgate.net Over-expression of a dominant-negative GSK-3β mutant has been shown to enhance β-catenin-dependent transcriptional activity. researchgate.net Therefore, by preventing β-catenin degradation, GSK-3β inhibitor 15 effectively promotes the expression of genes regulated by the TCF/LEF family, which are involved in processes like cell proliferation and differentiation. pnas.orgnih.gov

PI3K/Akt Signaling Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling cascade that regulates cell survival, growth, and proliferation. frontiersin.org GSK-3β is a critical downstream target of this pathway, and its activity is tightly controlled by Akt-mediated phosphorylation. cellsignal.comtandfonline.com

GSK-3β is constitutively active in resting cells. nih.gov Its activity is inhibited by phosphorylation at a specific N-terminal serine residue, Ser9. nih.govnih.gov The kinase responsible for this inhibitory phosphorylation is Akt (also known as Protein Kinase B). cellsignal.com Upon activation by upstream signals (e.g., growth factors), the PI3K/Akt pathway is stimulated. tandfonline.com Activated Akt then directly phosphorylates GSK-3β at Ser9. cellsignal.comfrontiersin.org This phosphorylation event causes a pseudosubstrate conformation in the N-terminus of GSK-3β, which blocks the substrate-binding site and inactivates the enzyme. nih.govnih.gov The inhibition of GSK-3β by GSK-3β inhibitor 15 mimics this natural regulatory mechanism, effectively shutting down the kinase's function.

Table 2: Regulation of GSK-3β by Akt

Signaling Molecule Action Effect on GSK-3β
PI3K Activates Akt Indirect Inhibition
Akt (Protein Kinase B) Phosphorylates GSK-3β at Ser9 Direct Inhibition

The inactivation of GSK-3β by either the PI3K/Akt pathway or a direct inhibitor like GSK-3β inhibitor 15 has significant consequences for numerous downstream cellular processes. researchgate.net Akt itself has many downstream effectors, and by inhibiting GSK-3β, it further modulates cellular signaling. frontiersin.org For example, active GSK-3β can phosphorylate and thereby inhibit glycogen (B147801) synthase and the transcription factor NFAT (Nuclear Factor of Activated T-Cells). mdpi.comnih.gov Therefore, when GSK-3β is inactivated by Akt-mediated phosphorylation or by an inhibitor, these downstream targets are relieved of inhibition. researchgate.netnih.gov This interplay demonstrates that GSK-3β acts as a crucial node, integrating signals from the PI3K/Akt pathway to control a wide array of effectors involved in metabolism, cell migration, and gene expression. nih.govnih.gov

Regulation of Tau Protein Phosphorylation and Aggregation

The microtubule-associated protein Tau is critical for maintaining the stability of neuronal microtubules. mdpi.com In several neurodegenerative diseases, most notably Alzheimer's disease (AD), Tau becomes abnormally hyperphosphorylated and aggregates to form neurofibrillary tangles (NFTs), a key pathological hallmark. tandfonline.comnih.gov

GSK-3β is one of the primary kinases responsible for phosphorylating Tau at multiple sites found in the aggregated Tau of AD brains. tandfonline.comnih.gov The peptide Amyloid-beta (Aβ), another hallmark of AD, is known to enhance the activity of GSK-3β, which in turn leads to this pathological hyperphosphorylation of Tau. nih.govmdpi.com This hyperphosphorylation causes Tau to detach from microtubules, disrupting the cytoskeleton and leading to the formation of toxic Tau aggregates. tandfonline.com

Research has demonstrated that GSK-3β inhibitor 15 can inhibit Aβ-induced Tau protein phosphorylation. medchemexpress.com By directly inhibiting the enzymatic activity of GSK-3β, the inhibitor prevents the excessive phosphorylation of Tau. mdpi.com This action is believed to be neuroprotective, as reducing Tau hyperphosphorylation can prevent its aggregation into NFTs and preserve microtubule stability and axonal transport, thereby mitigating neuronal damage. nih.govresearchgate.net Studies with various GSK-3β inhibitors have consistently shown a reduction in Tau phosphorylation in cellular and animal models. nih.govjohnshopkins.edu

Table 3: Role of GSK-3β in Tau Pathology

Condition GSK-3β Activity Tau Phosphorylation Outcome
Healthy Neuron Normal Normal Stable Microtubules
Alzheimer's Disease (Aβ presence) Hyperactive Hyperphosphorylation Tau Aggregation (NFTs), Neurodegeneration

Inhibition of Tau Hyperphosphorylation

One of the pathological hallmarks of Alzheimer's disease is the formation of neurofibrillary tangles (NFTs), which are primarily composed of hyperphosphorylated tau protein. nih.govfrontiersin.org Under normal physiological conditions, tau is a microtubule-associated protein that stabilizes the neuronal cytoskeleton. frontiersin.org In the progression of AD, tau becomes abnormally hyperphosphorylated, causing it to detach from microtubules and aggregate into paired helical filaments, the main component of NFTs. mdpi.com

GSK-3β is a primary kinase responsible for the phosphorylation of tau. nih.govnih.gov Increased activity of GSK-3β leads to the hyperphosphorylation of tau at sites commonly seen in the paired helical filaments of AD. nih.gov Research indicates that GSK-3β inhibitor 15 directly counteracts this process by inhibiting Aβ1-42-induced tau protein phosphorylation. medchemexpress.com By inhibiting the catalytic activity of GSK-3β, the compound reduces the transfer of phosphate (B84403) groups to tau protein. This mechanism is a key therapeutic strategy, as studies with various GSK-3 inhibitors have consistently shown a reduction in tau phosphorylation in cellular and animal models. nih.gov

Impact on Neurofibrillary Tangle Formation

The inhibition of tau hyperphosphorylation by GSK-3β inhibitor 15 is mechanistically linked to a reduction in the formation of neurofibrillary tangles (NFTs). nih.gov The aggregation of tau into filaments and eventually into NFTs is a direct consequence of its hyperphosphorylated state. mdpi.com Cell-free model studies have demonstrated that the phosphorylation of tau by GSK-3β is sufficient to induce the aggregation of tau filaments into tangle-like structures, similar to those isolated from the brains of Alzheimer's patients. nih.gov

By preventing the initial hyperphosphorylation step, GSK-3β inhibitor 15 interferes with the subsequent cascade of events leading to NFT pathology. Chronic administration of GSK-3β inhibitors in mouse models of tauopathy has been shown to prevent tau hyperphosphorylation and the formation of NFTs. jst.go.jp Therefore, the targeted inhibition of GSK-3β by compounds like inhibitor 15 represents a promising approach to mitigate the development of one of the core pathologies of Alzheimer's disease.

Amyloid-Beta (Aβ) Processing and Clearance

Influence on Aβ Production and Aggregation

GSK-3β plays a significant role in the amyloidogenic pathway, influencing the production of amyloid-beta (Aβ) peptides that form senile plaques in AD brains. frontiersin.orgacs.org Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex. nih.gov

GSK-3β activity has been shown to modulate this process at multiple levels:

BACE1 Expression : Studies indicate that GSK-3β can upregulate the gene expression and transcription of BACE1 through the NF-κB signaling pathway. Specific inhibition of GSK-3β, but not the related GSK3α isoform, has been found to reduce BACE1 expression and subsequent Aβ production. nih.govnih.gov

γ-Secretase Activity : GSK-3β can phosphorylate presenilin-1 (PS1), the catalytic subunit of the γ-secretase complex. This phosphorylation can affect the processing of APP, thereby influencing the generation of toxic Aβ peptides. frontiersin.orgacs.org

GSK-3β inhibitor 15 has demonstrated neuroprotective effects against Aβ1-42-induced neurotoxicity. medchemexpress.com It also inhibits the activation of GSK-3β that is induced by the toxic Aβ1-42 peptide. medchemexpress.com This suggests that the inhibitor can disrupt a vicious cycle where Aβ promotes GSK-3β activation, which in turn leads to further Aβ production and tau hyperphosphorylation. nih.govnih.gov Pharmacological inhibition of GSK-3β in AD mouse models has been shown to reduce Aβ deposition and neuritic plaque formation. nih.govnih.govnih.gov

Table 1: Effects of GSK-3β Inhibition on Alzheimer's Disease Pathologies
PathwayMolecular TargetEffect of GSK-3β InhibitionReference
Tau PathologyTau ProteinDecreased hyperphosphorylation nih.govmedchemexpress.com
Neurofibrillary Tangles (NFTs)Reduced formation nih.govjst.go.jp
Amyloid PathologyBACE1 ExpressionDecreased transcription nih.govnih.gov
Aβ ProductionReduced generation and deposition nih.govnih.gov

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation

Impact on Pro-inflammatory Cytokine Production

Neuroinflammation is a critical component of neurodegenerative diseases, and the NF-κB signaling pathway is a central regulator of the inflammatory response. nih.gov GSK-3β acts as a positive regulator of the NF-κB pathway, promoting the production of pro-inflammatory cytokines. nih.govnih.gov The activation of GSK-3β can lead to the activation of NF-κB, which in turn drives the expression of genes for inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net

GSK-3β inhibitor 15 has been shown to inhibit the expression of iNOS induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. medchemexpress.com This finding is consistent with broader research demonstrating that GSK-3β inhibitors can suppress neuroinflammation. researchgate.net By inhibiting GSK-3β, these compounds can downregulate the NF-κB signaling cascade, leading to a significant decrease in the production of pro-inflammatory cytokines by immune cells like microglia in the brain. researchgate.netmdpi.com

Regulation of NF-κB Transcriptional Activity in Cancer Cells

In addition to its role in inflammation, the GSK-3β/NF-κB axis is pivotal in tumorigenesis. nih.govoup.com In many cancers, including pancreatic cancer and osteosarcoma, NF-κB is constitutively active and promotes cell survival by upregulating anti-apoptotic genes. oup.comaacrjournals.org

A key feature in these cancer cells is the aberrant nuclear accumulation of active GSK-3β. nih.govaacrjournals.org Nuclear GSK-3β positively regulates the transcriptional activity of NF-κB. nih.govaacrjournals.org It is thought to facilitate the binding of NF-κB to the promoter regions of its target genes, thereby enhancing the expression of survival proteins like Bcl-2 and XIAP. aacrjournals.orgaacrjournals.org Pharmacological inhibition of GSK-3β in pancreatic cancer cells leads to a pronounced decrease in basal NF-κB-mediated gene transcription and induces apoptosis. aacrjournals.org While specific studies on GSK-3β inhibitor 15 in this context are not available, its potent inhibition of GSK-3β suggests it would likely disrupt this pro-survival signaling in cancer cells by reducing the transcriptional activity of NF-κB.

Table 2: Modulation of NF-κB Pathway by GSK-3β Inhibition
Cellular ContextEffect of GSK-3β InhibitionDownstream ConsequenceReference
NeuroinflammationSuppression of NF-κB activationDecreased production of pro-inflammatory cytokines (TNF-α, IL-6) and iNOS medchemexpress.comresearchgate.net
Cancer (e.g., Pancreatic)Decreased NF-κB transcriptional activityReduced expression of anti-apoptotic genes (e.g., Bcl-2, XIAP); induction of apoptosis aacrjournals.orgaacrjournals.org

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway Interaction

While direct studies detailing the interaction of GSK-3β inhibitor 15 with the Nrf2 signaling pathway are not extensively documented in current literature, the relationship between GSK-3β and Nrf2 is well-established, allowing for strong mechanistic inference. GSK-3β is a known negative regulator of the Nrf2 pathway. bmj.comnih.gov It phosphorylates Nrf2, which facilitates its recognition by the F-box protein β-TrCP, leading to Keap1-independent ubiquitination and subsequent proteasomal degradation. nih.govnih.gov

Inhibition of GSK-3β, therefore, prevents this phosphorylation event. This leads to the stabilization and accumulation of Nrf2 protein, promoting its translocation to the nucleus. bmj.comnih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. nih.govmdpi.com This general mechanism suggests that GSK-3β inhibitor 15 would likely enhance Nrf2-mediated gene expression.

Influence on Antioxidant Cell Defense

The activation of the Nrf2 pathway is a critical component of cellular defense against oxidative stress. By preventing Nrf2 degradation, GSK-3β inhibitors enhance the transcription of a suite of cytoprotective genes. bmj.comnih.gov These include enzymes involved in detoxification and antioxidant defense, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which is crucial for the synthesis of the primary endogenous antioxidant, glutathione. nih.govembopress.org The inhibition of GSK-3β has been shown to confer hepatoprotection in models of Hepatitis C, an effect attributed to the upregulation of the Nrf2 antioxidant response. bmj.com Given that GSK-3β inhibitor 15 is known to inhibit LPS-induced iNOS expression, an effect related to cellular stress, it is plausible that its mechanism involves bolstering these Nrf2-dependent antioxidant defenses. researchgate.net

Table 1: Effects of GSK-3β Inhibition on the Nrf2 Pathway

Effect of GSK-3β Inhibition Consequence for Nrf2 Downstream Cellular Impact
Prevents Nrf2 phosphorylation Stabilization and reduced degradation Increased nuclear accumulation
Promotes Nrf2 nuclear translocation Binds to Antioxidant Response Element (ARE) Upregulation of antioxidant genes (e.g., HO-1, NQO1)

Cell Cycle Control and Apoptosis Regulation

GSK-3β plays a complex and often paradoxical role in the regulation of cell cycle and apoptosis, with its effects being highly dependent on the cellular context and specific stimuli. wustl.eduoncotarget.com Direct overexpression of GSK-3β is known to induce apoptosis in various cell types. wustl.edu The kinase can promote apoptosis by phosphorylating and inhibiting pro-survival transcription factors or by activating pro-apoptotic factors like p53. wustl.edu

Consequently, the inhibition of GSK-3β can be either pro-apoptotic or anti-apoptotic. In many cancer cell lines, such as osteosarcoma and pancreatic cancer, GSK-3β acts as a positive regulator of cell survival, and its inhibition leads to decreased proliferation and the induction of apoptosis. spandidos-publications.com This pro-apoptotic effect of GSK-3β inhibitors is often mediated through the suppression of the NF-κB signaling pathway, which controls the expression of anti-apoptotic proteins like Bcl-2. spandidos-publications.com Conversely, in other contexts, particularly in neurons, GSK-3β inhibition is neuroprotective and blocks apoptotic pathways. nih.govfrontiersin.org For instance, GSK-3β inhibitors can protect hippocampal cells from radiation-induced apoptosis. nih.gov

GSK-3β also influences cell cycle progression by phosphorylating key regulatory proteins such as cyclin D1, marking it for rapid proteasomal degradation. wustl.eduoncotarget.com Inhibition of GSK-3β can therefore lead to the accumulation of cyclin D1 and affect cell cycle checkpoints. While specific studies on GSK-3β inhibitor 15's role in these processes are limited, its neuroprotective profile suggests it likely functions as an anti-apoptotic agent in neuronal cells. medchemexpress.comresearchgate.net

Table 2: Dual Role of GSK-3β in Apoptosis

Role Mechanism Cellular Context Example
Pro-Apoptotic Promotes mitochondrial intrinsic pathway; inhibits pro-survival transcription factors (e.g., CREB). wustl.edu DNA damage, hypoxia, endoplasmic reticulum stress. wustl.edu

| Pro-Survival | Positive regulator of NF-κB mediated survival; represses extrinsic death receptor pathway. nih.govnih.gov | Pancreatic cancer cells, neuroblastoma cells. nih.govnih.gov |

Influence on Neuronal Morphogenesis, Axonal Growth, and Neurogenesis

GSK-3β is a key regulator of neuronal development and morphology. nih.gov High GSK-3β activity generally suppresses neurite outgrowth and axonal formation. frontiersin.org Therefore, the inhibition of GSK-3β is a potent stimulus for these processes. Research has demonstrated that GSK-3β inhibitors promote the formation of axons, increase neurite and axon size, and enhance branching in various types of neurons. frontiersin.orgnih.gov

The underlying mechanism involves the regulation of microtubule-associated proteins (MAPs) that control cytoskeleton dynamics. GSK-3β phosphorylates substrates such as Collapsin Response Mediator Protein 2 (CRMP-2), MAP1B, and Adenomatous Polyposis Coli (APC). nih.govresearchgate.net This phosphorylation event typically abrogates their ability to bind to and stabilize microtubules. nih.gov By inhibiting GSK-3β, compounds like GSK-3β inhibitor 15 prevent this phosphorylation, leading to the accumulation of the active, dephosphorylated forms of these proteins in the growth cone. nih.gov This enhances microtubule assembly and stability, providing the structural support necessary for axonal elongation and neuronal morphogenesis. nih.govfrontiersin.org Although direct studies of GSK-3β inhibitor 15 on these specific morphological processes are not widely published, its established neuroprotective effects are consistent with the known outcomes of promoting neuronal integrity and growth through GSK-3β inhibition. medchemexpress.comresearchgate.net

Table 3: Key GSK-3β Substrates in Neuronal Morphogenesis

Substrate Function When Dephosphorylated (Active) Effect of GSK-3β Phosphorylation
CRMP-2 Promotes microtubule assembly and axon specification. frontiersin.org Decreases tubulin binding ability, inhibiting neurite extension. frontiersin.org
MAP1B Stabilizes microtubules and regulates neurite branching. researchgate.net Maintains microtubules in a more dynamic, less stable state. nih.gov
APC Stabilizes growing microtubule plus-ends to support axon extension. nih.gov Abrogates microtubule-binding affinity. nih.gov

| Tau | Binds to and stabilizes microtubules. | Impairs microtubule assembly. nih.gov |

Synthetic Strategies and Structure Activity Relationship Sar Studies for Gsk 3β Inhibitor 15 Like Compounds

Design Principles for Potent and Selective GSK-3β Inhibitors

The design of effective GSK-3β inhibitors is a multifaceted process that leverages structural insights into the enzyme's active site. Key principles involve the use of specific scaffolds that can anchor the inhibitor within the ATP-binding pocket and the optimization of interactions with key amino acid residues to enhance potency and selectivity.

Scaffold-Based Design

Several chemical scaffolds have proven to be effective starting points for the design of GSK-3β inhibitors. These scaffolds provide a rigid framework that orients functional groups for optimal interaction with the enzyme.

Thieno[3,2-c]pyrazol-3-amine: This scaffold has been a cornerstone in the development of potent GSK-3β inhibitors. nih.govresearchgate.net The thieno[3,2-c]pyrazol-3-amine core has the unique ability to form up to three hydrogen bonds with the hinge region of the GSK-3β active site, a critical interaction for potent inhibition. nih.gov A notable example, compound 16b , emerged from this series as a highly potent inhibitor with an IC₅₀ of 3.1 nM. nih.govtandfonline.com Another derivative, compound 54 (also known as GSK-3β inhibitor 15), demonstrated an impressive IC₅₀ of 3.4 nM. nih.govmedchemexpress.combohrium.com The design strategy often involves connecting a pyridine (B92270) moiety to this core, which can act as a hydrogen bond acceptor, interacting with the side chain of Lys85. nih.gov

Pyrimidoindole: The pyrimidoindole scaffold has also been successfully employed in the design of GSK-3β inhibitors. researchgate.netacs.org Optimization of a lead compound from this class led to the discovery of (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propanenitrile, also referred to as (S)-15 , which exhibited a remarkable IC₅₀ value of 6 nM. acs.org This scaffold's efficacy is attributed to its ability to effectively occupy the ATP-binding site and engage in key interactions.

α-Carbolines: Derived from natural products, α-carbolines represent another important scaffold for GSK-3β inhibition. nih.govfrontiersin.org A series of novel α-carboline derivatives were designed based on molecular docking studies, leading to the identification of compound ZCH-9 with an IC₅₀ of 1.71 µM. nih.govresearchgate.net The design of these compounds often involves modifying the carboline core to enhance interactions within the active site. explorationpub.com

N-(pyridin-2-yl)cyclopropanecarboxamide: This scaffold has been the basis for a new series of GSK-3β inhibitors. acs.orgnih.gov The design principle involves a three-part structure: a hinge-binding group, a spacer, and a hydrogen bond acceptor that complements Lys85. acs.orgnih.gov The N-(pyridin-2-yl)cyclopropanecarboxamide fragment itself serves as the hinge-binding group, providing both hydrogen bond acceptors and donors for interaction with the main chain of Val135. acs.orgnih.gov This approach led to the discovery of compound 36 , which demonstrated an IC₅₀ of 70 nM against GSK-3β. acs.orgnih.govnih.gov

Optimization of Ligand-Binding Interactions

Beyond the core scaffold, the potency and selectivity of GSK-3β inhibitors are fine-tuned by optimizing their interactions with specific residues in the active site. The ATP-binding pocket of GSK-3β is characterized by several key residues that can be targeted for inhibitor design.

A critical interaction for many ATP-competitive inhibitors is the formation of hydrogen bonds with the hinge region residue Val135. acs.orgnih.govfrontiersin.org Additionally, interactions with residues such as Ile62, Val70, Ala83, Tyr134, Leu188, and Cys199 contribute to the stabilization of the inhibitor-enzyme complex through hydrophobic interactions. frontiersin.org

The residue Lys85, located near the entrance of the active site, is another important target. nih.govresearchgate.net Inhibitors are often designed with a hydrogen bond acceptor positioned to interact with the side chain of this lysine (B10760008) residue. nih.gov Furthermore, the charged residue Asp200 plays a role in ligand recognition and affinity. researchgate.net Docking studies have shown that inhibitors can form hydrogen bonds with both Lys85 and Asp200. researchgate.net

The strategic placement of substituents on the inhibitor scaffold can also lead to enhanced binding. For instance, in the thieno[3,2-c]pyrazol-3-amine series, the introduction of a 4-methylpyrazole (B1673528) moiety resulted in a π-cation interaction with Arg141, contributing to the high potency of compound 54 . nih.govbohrium.comresearchgate.net

Chemical Synthesis Methodologies

The synthesis of GSK-3β inhibitor 15 and its analogs involves multi-step reaction sequences tailored to the specific scaffold. These methodologies require careful control of reaction conditions and rigorous purification and characterization of the final products.

Key Reaction Steps and Conditions

The synthesis of these complex molecules often begins with the construction of the core heterocyclic scaffold, followed by the introduction of various substituents to explore the SAR.

For the N-(pyridin-2-yl)cyclopropanecarboxamide series, a key intermediate is synthesized through a multi-step process. acs.org This typically starts with the acylation of a commercially available aminopyridine derivative, for example, 4-bromopyridin-2-amine with cyclopropanecarbonyl chloride. acs.org The resulting bromo-derivative then undergoes a Suzuki-Miyaura cross-coupling reaction to introduce another cyclic fragment. acs.org Subsequent deprotection steps yield a key amine intermediate which can be further modified. acs.org

The synthesis of pyrimidoindole-based inhibitors like (S)-15 involves a five-step route starting from 4-chloro-7-iodo-9H-pyrimido[4,5-b]indole. researchgate.net

For the thieno[3,2-c]pyrazol-3-amine series, the synthesis of potent inhibitors like compound 16b starts from 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine, which is then reacted with isobutyryl chloride. tandfonline.com

Purification and Characterization Techniques

Given the complexity of the synthetic routes, purification and characterization are critical steps to ensure the identity and purity of the final compounds.

Purification: Crude products are typically purified using techniques such as flash chromatography. acs.org High-performance liquid chromatography (HPLC) is also employed to assess the purity of the final compounds. researchgate.net The purification of the GSK-3β enzyme itself for in vitro assays often involves a series of chromatographic steps, including ion-exchange chromatography and fast protein liquid chromatography (FPLC). nih.govunibo.it

Characterization: The structure of the synthesized compounds is confirmed using a battery of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is used to elucidate the chemical structure. tandfonline.comresearchgate.net Mass spectrometry (MS) provides information on the molecular weight of the compound. researchgate.net In some cases, single-crystal X-ray diffraction is used to determine the three-dimensional structure of the molecule with high precision. researchgate.net

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for understanding how chemical structure influences biological activity. By systematically modifying the structure of a lead compound and evaluating the resulting changes in inhibitory potency, researchers can identify key structural features required for optimal activity.

For the thieno[3,2-c]pyrazol-3-amine series, the acyl or sulfonyl groups attached to the amine were found to significantly impact GSK-3β inhibitory activity. nih.gov For instance, compounds with cyclopropanecarbonyl and isobutyryl groups (compounds 16a and 16b ) were found to be very potent inhibitors. nih.gov

In the N-(pyridin-2-yl)cyclopropanecarboxamide series, SAR studies focused on modifications to the part of the molecule extending from the core scaffold. researchgate.net

For α-carboline derivatives, SAR analysis revealed that substitutions at various positions on the carboline ring had a significant effect on inhibitory activity. frontiersin.org For example, the type and position of substituents at the C-6 or C-7 positions had a notable impact. frontiersin.org

The following table summarizes the inhibitory activities of selected GSK-3β inhibitors based on different scaffolds.

Compound IDScaffoldIC₅₀ (nM)Reference
GSK-3β inhibitor 15 (Compound 54) thieno[3,2-c]pyrazol-3-amine3.4 medchemexpress.combohrium.com
16b thieno[3,2-c]pyrazol-3-amine3.1 nih.govtandfonline.com
(S)-15 pyrimidoindole6 acs.org
36 N-(pyridin-2-yl)cyclopropanecarboxamide70 acs.orgnih.govnih.gov
ZCH-9 α-carboline1710 nih.govresearchgate.net
18 1-Phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-dione240 acs.org
7j 3-benzisoxazolyl-4-indolyl-maleimide0.73 nih.gov

The data clearly indicates that the thieno[3,2-c]pyrazol-3-amine and pyrimidoindole scaffolds have yielded some of the most potent GSK-3β inhibitors to date. The SAR studies continue to guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics targeting GSK-3β.

Identification of Pharmacophoric Features

The core structure of many potent GSK-3β inhibitors, including those related to inhibitor 15, often features a heterocyclic scaffold that can effectively occupy the ATP-binding pocket of the enzyme. Key pharmacophoric features identified through various studies include:

Hinge-Binding Motif: A crucial interaction is the formation of hydrogen bonds with the hinge region of the kinase, particularly with the backbone amide of Val135. For instance, in a series of N-(pyridin-2-yl)cyclopropanecarboxamide based inhibitors, this fragment serves as a hydrogen bond acceptor and donor for interactions with Val135. nih.gov

Hydrophobic Pockets: The ATP-binding site of GSK-3β contains several hydrophobic pockets that can be exploited to enhance inhibitor potency. The engagement of these pockets by appropriate lipophilic groups on the inhibitor is a common strategy.

Gatekeeper Residue Interaction: The "gatekeeper" residue, which is a leucine (B10760876) (Leu132) in GSK-3β, is a key determinant of selectivity against other kinases like Cyclin-Dependent Kinase 2 (CDK2), where the gatekeeper is a larger phenylalanine (Phe80). researchgate.net The size difference in this region can be exploited to design selective inhibitors.

Additional Hydrogen Bonds: The introduction of groups capable of forming additional hydrogen bonds with residues in the active site, such as Asp133 and Lys85, can significantly improve binding affinity. For example, a hydroxyl group at the C7 position of a benzimidazole (B57391) scaffold was introduced to form hydrogen bonds with the NH group of Val135 and the carbonyl group of Asp133. thno.org

Influence of Substituents on Potency and Selectivity

Structure-activity relationship (SAR) studies have provided valuable insights into how different substituents on the core scaffold of GSK-3β inhibitors influence their potency and selectivity.

The introduction of specific substituents can dramatically alter the inhibitory activity. For example, in a series of 1-phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones, the substitution at both the C2′ and C4′ positions of the phenyl ring with chlorine atoms led to a nearly 10-fold increase in potency compared to the parent compound. acs.org In contrast, replacing the 2'-chlorine with a methyl group did not preserve this enhanced activity. acs.org

Similarly, for pyrazine (B50134) analogs, the presence of small substituents like fluorine, methyl, or trifluoromethyl groups ortho to the pyrazine ring resulted in a significant increase in both GSK-3β inhibition potency and selectivity. thno.org The strategic placement of substituents can also influence selectivity. For instance, the larger size of Cys198 in GSK-3β compared to Ala144 in CDK2 can be exploited. researchgate.net By designing inhibitors with substituents that create steric hindrance with the larger residue in CDK2, selectivity for GSK-3β can be improved.

The following table summarizes the inhibitory activities of selected compounds from a study on 1-phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones, illustrating the impact of substituents on potency.

CompoundR1R2R3GSK-3β IC50 (μM)
13HMeH0.69
15 2-Me Me H 0.44
162-ClMeH0.94
174-Cl, 2-MeMeHLMR
182,4-ClMeH0.24
10.174
LMR: low-micromolar range
Data from a study on 1-phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones. acs.org

Kinome Selectivity Profiling

A critical aspect of developing GSK-3β inhibitors is ensuring their selectivity over other kinases to minimize off-target effects. researchgate.net The high degree of homology in the ATP-binding sites across the human kinome, particularly with cyclin-dependent kinases (CDKs), presents a significant challenge. researchgate.netnih.gov

Assessment against a Panel of Other Kinases (e.g., CDK2, CDK5)

The selectivity of GSK-3β inhibitors is commonly assessed by screening them against a panel of other protein kinases. CDK2 and CDK5 are frequently included in these panels due to the high sequence similarity of their ATP-binding sites with that of GSK-3β. researchgate.netresearchgate.net For example, the most potent inhibitor from the 1-phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-dione series, compound 18, was found to be over 10-fold more selective for GSK-3β (IC50 = 0.24 μM) compared to CDK2 (IC50 = 2.8 μM). acs.org

In another example, a series of pyrazine analogs demonstrated high selectivity. Specifically, compounds 54 and 56 showed 3,700- and >20,000-fold selectivity for GSK-3β over CDK2, respectively. thno.org Similarly, a 1,3,4-oxadiazole (B1194373) derivative, compound 52, exhibited over 1,000-fold selectivity for GSK-3β against a panel of 23 different kinases, including CDK2 and CDK5. thno.org

The table below presents the selectivity profile of selected imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-b]pyridazine (B131497) analogs.

CompoundGSK-3 IC50 (nM)CDK2 IC50 (nM)Selectivity (CDK2/GSK-3)
411.113,00011,818
430.7>10,000>14,286
450.8>10,000>12,500
Data from a study on imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives. thno.org

Strategies for Improving Selectivity

Several strategies are employed to enhance the selectivity of GSK-3β inhibitors:

Exploiting Subtle Structural Differences: As mentioned earlier, the difference in the gatekeeper residue (Leu132 in GSK-3β vs. Phe80 in CDK2) is a primary target for achieving selectivity. researchgate.net Designing inhibitors that favorably interact with Leu132 while being sterically hindered by the bulkier Phe80 in CDK2 can significantly improve the selectivity profile.

Targeting the Buried Region: The back of the ATP-binding pocket, often referred to as the buried region, shows notable differences between GSK-3β and other kinases like CDK2. researchgate.net This region can be exploited to gain selectivity.

Allosteric Inhibition: An alternative to targeting the highly conserved ATP-binding site is the development of allosteric inhibitors. mdpi.comacs.org These molecules bind to less conserved sites on the enzyme, inducing conformational changes that inhibit its activity. mdpi.com This approach can lead to higher selectivity as allosteric sites are generally more diverse than the ATP-binding pocket.

Kinome-Wide Profiling: Comprehensive screening of inhibitor candidates against a large panel of kinases provides a detailed map of their selectivity. nih.govoup.comresearchgate.net This information is crucial for identifying potential off-targets and guiding further optimization of the inhibitor's structure to enhance selectivity. The discovery of a novel pyrazolo-tetrahydroquinolinone scaffold with exceptional kinome-wide selectivity was the result of a non-conventional analysis of high-throughput screening data. acs.org

Advanced Research Methodologies Applied to Gsk 3β Inhibitor 15 Studies

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in the study of GSK-3β inhibitors, offering predictive power and a molecular-level understanding of inhibitor-enzyme interactions.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of GSK-3β inhibitor 15, docking simulations are employed to predict its binding mode within the ATP-binding site of the GSK-3β enzyme. nih.govaustinpublishinggroup.com These simulations help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's affinity and selectivity. mdpi.com For instance, studies have utilized docking to compare the binding of novel inhibitors to known reference compounds, providing a basis for rational drug design. nih.gov The process often involves preparing the protein structure, defining the binding site, and then using a scoring function to rank the potential binding poses of the inhibitor. unimi.itmdpi.com The accuracy of these predictions can be validated by comparing the re-docked pose of a co-crystallized ligand with its experimentally determined orientation. austinpublishinggroup.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the inhibitor-enzyme complex, allowing researchers to observe the conformational changes and stability of the interactions over time. nih.govacs.org For GSK-3β inhibitor 15, MD simulations can reveal the flexibility of the protein and the ligand, as well as the role of solvent molecules in the binding process. nih.govacs.org These simulations have been crucial in understanding how subtle changes, like the displacement of a high-energy water molecule, can dramatically impact inhibitor potency. acs.org By analyzing trajectories from microsecond-timescale simulations, researchers can assess the stability of the predicted binding modes from docking studies and gain a more accurate picture of the binding thermodynamics. acs.orgfrontiersin.org

Virtual Screening Techniques

Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as GSK-3β. mdpi.comnih.gov This approach can be either structure-based or ligand-based. Structure-based VS uses the three-dimensional structure of the target protein to dock and score candidate molecules. nih.govtandfonline.com Ligand-based VS, on the other hand, uses the properties of known active compounds to find other molecules with similar characteristics. chemrxiv.org In the discovery of GSK-3β inhibitors, VS has been instrumental in identifying novel chemical scaffolds. nih.govchemrxiv.org By filtering large compound databases, researchers can prioritize a smaller, more manageable number of compounds for experimental testing, thereby accelerating the drug discovery process. mdpi.comfrontiersin.org

Machine Learning Models for Inhibitor Discovery and Prediction

Machine learning (ML) models are increasingly being used to predict the activity of potential GSK-3β inhibitors and to guide the discovery of new ones. nih.gov These models are trained on large datasets of known inhibitors and their activities, learning the complex relationships between chemical structure and biological function. acs.org Bayesian machine learning models, for example, have been successfully used to build predictive models for GSK-3β inhibition, achieving high accuracy in cross-validation and external testing. nih.govacs.org These models can then be used to screen vast virtual libraries of compounds, identifying potential hits with a higher probability of being active. acs.orgnih.gov This approach has proven effective in identifying structurally diverse inhibitors that might not have been found through traditional screening methods. nih.gov

Target Engagement Assays

Confirming that a potential inhibitor interacts with its intended target within a cellular environment is a critical step in drug discovery. Target engagement assays provide this crucial information. acs.org

Cellular Target Engagement Studies (e.g., NanoBRET assay)

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for measuring target engagement in live cells. acs.orgcarnabio.com This technology uses a NanoLuc luciferase-tagged target protein and a fluorescent tracer that binds to the same target. When the tracer is bound, its fluorescence is excited by the bioluminescence from the luciferase, resulting in a BRET signal. A test compound that competes with the tracer for binding to the target will disrupt this energy transfer, leading to a decrease in the BRET signal. carnabio.com This allows for the quantitative measurement of inhibitor binding affinity (IC50) in a physiological cellular context. acs.orgthesgc.orgeubopen.org For GSK-3β inhibitor 15, the NanoBRET assay has been used to confirm its engagement with GSK-3β in cells and to determine its cellular potency. acs.org This assay is highly valuable for validating the cellular activity of inhibitors identified through computational methods and in vitro screens. acs.orgnih.gov

Compound/MethodKey Finding/ParameterReference
(S)-15 IC50 value of 6 nM acs.org
Molecular Dynamics Revealed a subtle shift in a high-energy water molecule location upon inhibitor binding. acs.org
NanoBRET Assay Confirmed target engagement of (S)-15 in a cellular environment. acs.org
Virtual Screening Identified 5 active compounds with GSK-3β inhibition ranging from 11.59% to 18.41%. chemrxiv.org
Machine Learning A Bayesian model for GSK-3β inhibitors achieved a five-fold cross-validation ROC of 0.905. nih.govacs.org
SGC-GSK3-1 Cellular target engagement IC50 of 12 nM in the GSK3β NanoBRET assay. eubopen.org

In Vivo Target Engagement (e.g., on brain tissue)

The successful development of a therapeutic agent targeting the central nervous system hinges on confirming that the molecule not only reaches its intended target but also engages it effectively within the complex environment of living tissue. For Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitors, researchers employ sophisticated techniques to measure this engagement in the brain. A primary method involves monitoring the phosphorylation status of known GSK-3 substrates. Since GSK-3 is a constitutively active kinase, its inhibition leads to a detectable decrease in the phosphorylation of its downstream targets.

In preclinical models, an exemplary compound, when administered orally, demonstrated a significant reduction in the phosphorylation of Tau at the Ser396 site, a known GSK-3 phosphorylation site, in a transgenic mouse model of Alzheimer's disease. rcsb.org This modulation of a downstream biomarker serves as direct evidence of the inhibitor's engagement with and modulation of GSK-3β in the brain.

Further advanced methods utilize radiolabeled versions of inhibitors to directly quantify target occupancy in brain tissue. nih.govacs.org Techniques such as Positron Emission Tomography (PET) imaging with a radiolabeled inhibitor can provide real-time, non-invasive visualization and quantification of target engagement in the living brain. acs.org Additionally, in vitro binding assays on post-mortem human brain tissue using tritiated radioligands can determine the binding affinity and density (Bmax) of the target, providing crucial data on target availability in both healthy and diseased states. acs.org Studies have shown that potent, brain-penetrant GSK-3 inhibitors can robustly engage the GSK-3 target in mammalian brain tissue, including in human postmortem samples. nih.gov

Crystallography and Structural Biology (e.g., co-crystal structures of GSK-3β with inhibitors)

Understanding the precise molecular interactions between an inhibitor and its target enzyme is fundamental to rational drug design. X-ray crystallography provides high-resolution, three-dimensional structures of these interactions, offering a blueprint for optimizing inhibitor potency and selectivity. The co-crystal structure of GSK-3β with inhibitor 15 (N-[4-(isoquinolin-7-yl)pyridin-2-yl]cyclopropanecarboxamide) has been solved, revealing critical binding details. rcsb.org

The inhibitor occupies the ATP-binding site of the kinase, which is located at the interface between the N-terminal β-strand domain and the C-terminal α-helical domain. researchgate.net The majority of the specific interactions are with the hinge region of GSK-3β (residues D133-T138). researchgate.net Analysis of the co-crystal structure of a closely related enantiomer, 15R , highlights these key interactions: the amide NH of the inhibitor forms a hydrogen bond with the backbone oxygen of Aspartate 133 (D133), while the pyridyl nitrogen forms a second hydrogen bond with the backbone NH of Valine 135 (V135). researchgate.net

These structural insights are consistent with structure-activity relationship (SAR) studies. researchgate.net Furthermore, the indole (B1671886) substituent is positioned off-plane to the hinge region, allowing for multiple hydrophobic interactions with residues such as Phenylalanine 67 (F67) and Valine 70 (V70), which significantly contributes to the binding potency. researchgate.net The ability to visualize these interactions at an atomic level is invaluable for guiding the synthesis of new analogs with improved properties. rcsb.orgresearchgate.net

Table 1: Crystallographic Data for GSK-3β in Complex with Inhibitor 15
ParameterDetailsReference
PDB ID4PTE rcsb.org
Associated LigandCompound 15 (N-[4-(isoquinolin-7-yl)pyridin-2-yl]cyclopropanecarboxamide) rcsb.org
Binding SiteATP-binding pocket, hinge region researchgate.net
Key H-Bond InteractionsInhibitor Amide NH with D133 backbone oxygen researchgate.net
Inhibitor Pyridyl N with V135 backbone NH researchgate.net
Key Hydrophobic InteractionsInhibitor Indole with F67 researchgate.net
Inhibitor Indole with V70 researchgate.net

Biochemical Enzyme Assays (e.g., ADP-Glo bioluminescent assay, Caliper Mobility Shift Assay)

To quantify the inhibitory potency of compounds like inhibitor 15, researchers rely on robust and sensitive biochemical enzyme assays. These in vitro tests measure the rate of the enzymatic reaction catalyzed by GSK-3β in the presence of varying concentrations of an inhibitor.

The ADP-Glo™ Kinase Assay is a widely used method for this purpose. biorxiv.orgpromega.com It quantifies the amount of adenosine (B11128) diphosphate (B83284) (ADP) produced during the kinase reaction. promega.com The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which then fuels a luciferase-based reaction, generating a luminescent signal that is directly proportional to the initial kinase activity. promega.comnih.gov This allows for the precise calculation of inhibition metrics such as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Another high-throughput method is the Caliper Mobility Shift Assay . This technique uses microfluidic chips to separate the phosphorylated substrate from the non-phosphorylated substrate based on differences in their electrical charge. The substrate and product are detected by fluorescence, and the ratio between them is used to determine the extent of the kinase reaction and, consequently, the inhibitory effect of a compound. researchgate.net These assays are essential for the initial screening and characterization of potential GSK-3β inhibitors, providing the quantitative data needed to compare the potency of different chemical entities. researchgate.net

Table 2: Common Biochemical Assays for GSK-3β Inhibitor Profiling
Assay NamePrinciple of DetectionKey MeasurementReference
ADP-Glo™ Kinase AssayMeasures ADP production via a coupled-luminescence reaction.Luminescent signal proportional to kinase activity. biorxiv.orgpromega.com
Caliper Mobility Shift AssayMicrofluidic separation of charged substrate and phosphorylated product.Fluorescent detection of substrate vs. product ratio. researchgate.net

Genetic Manipulation Techniques in Preclinical Models (e.g., GSK-3α/β knockout mice, overexpression)

To fully understand the physiological and pathological roles of GSK-3β and to validate it as a therapeutic target, researchers utilize preclinical models with genetic modifications. These models allow for the dissection of functions that are difficult to probe with pharmacological inhibitors alone, which may have off-target effects or cannot distinguish between the highly homologous GSK-3α and GSK-3β isoforms. nih.gov

Knockout mice , in which the gene for GSK-3β (or GSK-3α) is deleted, have been instrumental. While a full GSK-3β knockout is embryonically lethal, heterozygous knockout mice (GSK-3β+/-) are viable and have been used to study the behavioral effects of reduced GSK-3β levels. nih.govfrontiersin.org Conditional knockout models, which delete the gene only in specific cell types (e.g., forebrain pyramidal neurons) or at a specific time, have provided more nuanced insights into the brain-region-specific functions of GSK-3. biorxiv.orgencyclopedia.pub

Conversely, overexpression models , such as transgenic mice that express higher levels of GSK-3β, are used to study the consequences of enzyme hyperactivity, which is thought to occur in some neurodegenerative diseases. encyclopedia.pubfrontiersin.org Another sophisticated approach is the generation of knock-in mice , where the endogenous GSK-3 genes are mutated. For example, mice with serine-to-alanine mutations at the key inhibitory phosphorylation sites (Ser21 on GSK-3α and Ser9 on GSK-3β) create a form of the enzyme that cannot be inactivated by upstream kinases like Akt, leading to constitutive hyperactivity. ahajournals.org These diverse genetic tools provide a critical framework for interpreting the effects of pharmacological agents like inhibitor 15 and for confirming that their therapeutic effects are indeed mediated through the inhibition of GSK-3β.

Q & A

Q. What integrative approaches link GSK-3 inhibition to multi-omics datasets (e.g., transcriptomics/proteomics)?

  • Methodological Answer : Combine phosphoproteomics (to map kinase substrates) with RNA-seq (to identify downstream pathways). For example, GSK-3 inhibition alters p53-MDM2 signaling; correlate these changes with apoptosis markers via network analysis .

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